![molecular formula C9H13Cl2N3 B2993458 咪唑并[1,2-a]吡啶-2-基甲基-甲基-胺二盐酸盐 CAS No. 1185425-82-4](/img/structure/B2993458.png)

咪唑并[1,2-a]吡啶-2-基甲基-甲基-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

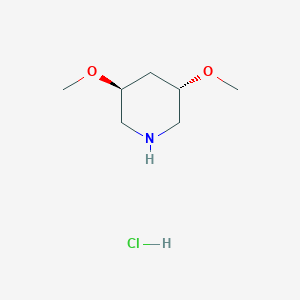

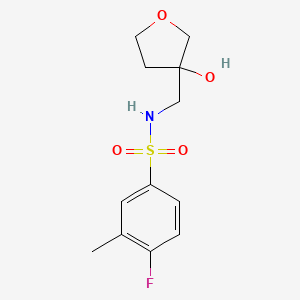

Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is a chemical compound with the empirical formula C8H13Cl2N3O . It is a solid substance and is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride can be represented by the SMILES stringNCC1=CN(C=CC=C2)C2=N1.[H]Cl.[H]Cl.[H]O[H] . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is a solid substance . It has a molecular weight of 238.11 .科学研究应用

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of various drugs due to its promising and diverse bioactivity .

Material Science

Imidazo[1,2-a]pyridines are also useful in material science because of their structural character . They have great potential in several research areas, from materials science to the pharmaceutical field .

Microwave Irradiation

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Antimicrobial Activity

The newly synthesized compounds were screened for their antibacterial activity against Gram-positive bacteria (Staphylococcus aureus (MTCC-96), Streptococcus pyogenes (MTCC-442)), and Gram-negative (Escherichia coli (MTCC-443), Pseudomonas aeruginosa (MTCC-1688)) .

Treatment of Various Diseases

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Inhibitors and Blockers

This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Commercial Drugs

Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone .

作用机制

Target of Action

Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride, also known as 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride, is a complex compound with potential therapeutic applications. Similar imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activities against enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets, leading to changes in the function of these enzymes

Biochemical Pathways

Given the inhibitory activities of similar compounds against ache, bche, and lox , it can be inferred that this compound may affect pathways related to these enzymes. These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Result of Action

Given the inhibitory activities of similar compounds against ache, bche, and lox , it can be inferred that this compound may have potential therapeutic effects in conditions related to these enzymes.

安全和危害

未来方向

属性

IUPAC Name |

1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-10-6-8-7-12-5-3-2-4-9(12)11-8;;/h2-5,7,10H,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLSUUJKFMJAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN2C=CC=CC2=N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2993375.png)

![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)

![6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2993378.png)

![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)

![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2993395.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)

![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)